molecular formula C10H12F3NO B13051303 (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13051303
M. Wt: 219.20 g/mol
InChI Key: QFQLRAJBKGOONJ-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its unique structure allows for the exploration of stereospecific binding and activity.

Medicine

Industry

Industrially, this compound can be used in the production of agrochemicals, polymers, and other materials where specific stereochemistry is required.

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the chiral centers ensure stereospecific interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound , with similar but distinct biological activities.

    α-(trifluoromethyl)styrenes: Compounds with a similar trifluoromethyl group but different structural frameworks.

    5-trifluoromethyl-1,2,3-triazoles: Compounds containing the trifluoromethyl group and used in different chemical contexts.

Uniqueness

The uniqueness of (1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

QFQLRAJBKGOONJ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)(F)F)N)O

Origin of Product

United States

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